molecular formula C15H18ClNO3 B8679056 5-Chloro-8-(2,2-diethoxyethoxy)quinoline CAS No. 114209-78-8

5-Chloro-8-(2,2-diethoxyethoxy)quinoline

Cat. No.: B8679056
CAS No.: 114209-78-8
M. Wt: 295.76 g/mol
InChI Key: KORIAMMTUHBTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-(2,2-diethoxyethoxy)quinoline is a useful research compound. Its molecular formula is C15H18ClNO3 and its molecular weight is 295.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114209-78-8

Molecular Formula

C15H18ClNO3

Molecular Weight

295.76 g/mol

IUPAC Name

5-chloro-8-(2,2-diethoxyethoxy)quinoline

InChI

InChI=1S/C15H18ClNO3/c1-3-18-14(19-4-2)10-20-13-8-7-12(16)11-6-5-9-17-15(11)13/h5-9,14H,3-4,10H2,1-2H3

InChI Key

KORIAMMTUHBTKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=C2C(=C(C=C1)Cl)C=CC=N2)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

180 g of 5-chloro-8-hydroxyquinoline, 237 g of 2-bromoacetaldehyde diethyl acetal and 200 g of potassium carbonate are stirred for 4 h at 120° C. in 800 ml of dimethylformamide. After cooling, the mixture is poured into 2.5 liters of water, and the product is filtered off under suction and dried in vacuo, melting point 51°-53° C.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
237 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two

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